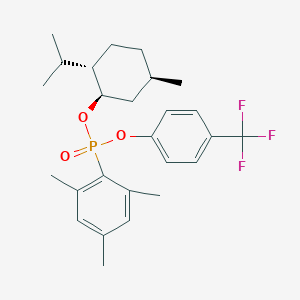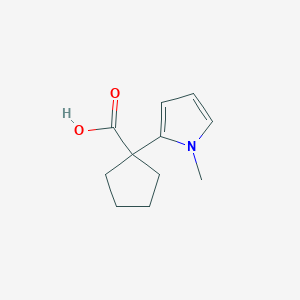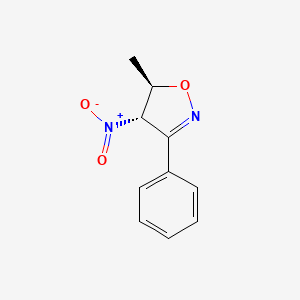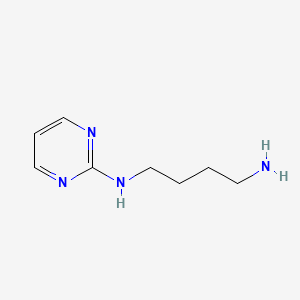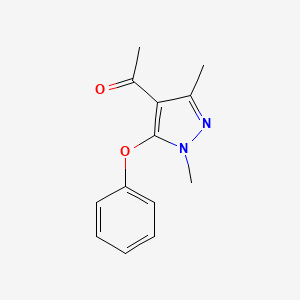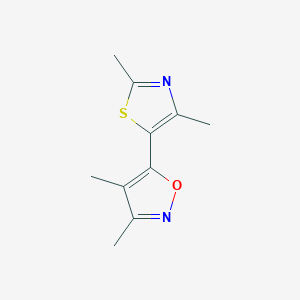![molecular formula C12H8Br2N2O B12896196 [(5,7-Dibromo-2-methylquinolin-8-yl)oxy]acetonitrile CAS No. 88757-75-9](/img/structure/B12896196.png)
[(5,7-Dibromo-2-methylquinolin-8-yl)oxy]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5,7-Dibromo-2-methylquinolin-8-yl)oxy)acetonitrile is an organic compound with the molecular formula C12H8Br2N2O. It is characterized by the presence of a quinoline ring substituted with bromine atoms at positions 5 and 7, a methyl group at position 2, and an acetonitrile group attached via an oxygen atom at position 8.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5,7-Dibromo-2-methylquinolin-8-yl)oxy)acetonitrile typically involves the following steps:
Bromination: The starting material, 2-methylquinoline, undergoes bromination at positions 5 and 7 using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Nitrile Formation: The brominated intermediate is then reacted with a suitable nitrile source, such as acetonitrile, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for 2-((5,7-Dibromo-2-methylquinolin-8-yl)oxy)acetonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-((5,7-Dibromo-2-methylquinolin-8-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 2-((5,7-Dibromo-2-methylquinolin-8-yl)oxy)acetamide.
Substitution: Formation of 2-((5,7-dimethoxy-2-methylquinolin-8-yl)oxy)acetonitrile or 2-((5,7-dithiomethyl-2-methylquinolin-8-yl)oxy)acetonitrile.
Aplicaciones Científicas De Investigación
2-((5,7-Dibromo-2-methylquinolin-8-yl)oxy)acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial compounds.
Materials Science: The compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Studies: It serves as a probe molecule in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-((5,7-Dibromo-2-methylquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the nitrile group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, depending on its specific interactions with the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-((5,7-Dichloro-2-methylquinolin-8-yl)oxy)acetonitrile
- 2-((5,7-Difluoro-2-methylquinolin-8-yl)oxy)acetonitrile
- 2-((5,7-Diiodo-2-methylquinolin-8-yl)oxy)acetonitrile
Uniqueness
2-((5,7-Dibromo-2-methylquinolin-8-yl)oxy)acetonitrile is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties compared to other halogenated analogs. These properties influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry .
Propiedades
Número CAS |
88757-75-9 |
|---|---|
Fórmula molecular |
C12H8Br2N2O |
Peso molecular |
356.01 g/mol |
Nombre IUPAC |
2-(5,7-dibromo-2-methylquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C12H8Br2N2O/c1-7-2-3-8-9(13)6-10(14)12(11(8)16-7)17-5-4-15/h2-3,6H,5H2,1H3 |
Clave InChI |
RJLNDOYIYHDQCT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C(=CC(=C2OCC#N)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


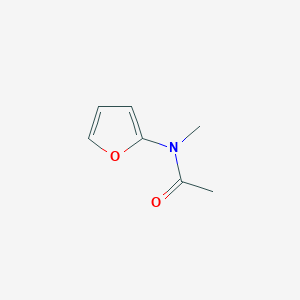
![3-Chloro-N-{4-hydroxy-3,5-bis[(pyrrolidin-1-yl)methyl]phenyl}benzamide](/img/structure/B12896125.png)
![2-(4-Aminobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12896137.png)
![7-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12896150.png)
